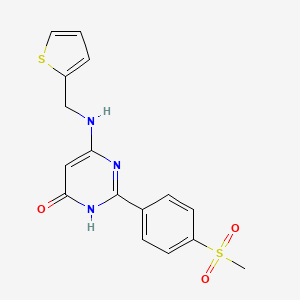
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This results in a range of biochemical and physiological effects, depending on the specific receptors involved.
Biochemical and Physiological Effects:
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one has been found to exhibit a range of biochemical and physiological effects, including increased locomotor activity, altered dopamine release, and changes in gene expression. These effects are thought to be mediated by the increased activation of dopamine receptors, which can lead to changes in intracellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one has several advantages for use in lab experiments, including its selective inhibition of the dopamine transporter and its ability to increase dopamine levels in the brain. However, there are also some limitations to its use, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one, including further investigation of its mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, there is a need for more research on the safety and toxicity of 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one, particularly in the context of its use in lab experiments.
Synthesemethoden
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one can be synthesized through a multi-step process that involves the reaction of 4-methylsulfonylbenzaldehyde with thiophen-2-ylmethylamine, followed by the reaction of the resulting intermediate with 2-chloro-6-(trifluoromethyl)pyrimidine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes 2-(4-Methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one a useful tool for studying the role of dopamine in various physiological and pathological processes, such as Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)16-18-14(9-15(20)19-16)17-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOEUUEBZMISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC(=O)N2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methanesulfonylphenyl)-6-{[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide](/img/structure/B2933656.png)
![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)

![N-[2-(Oxetan-3-yloxy)phenyl]prop-2-enamide](/img/structure/B2933660.png)
![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2933665.png)


![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)
![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)